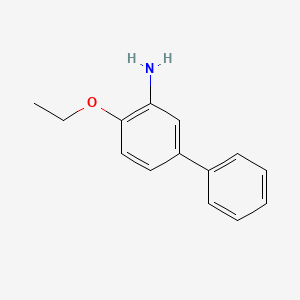

2-Ethoxy-5-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWUJHITARZHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396620 | |

| Record name | 2-ethoxy-5-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856343-44-7 | |

| Record name | 2-ethoxy-5-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 5 Phenylaniline and Its Advanced Derivatives

Established Synthetic Pathways for 2-Ethoxy-5-phenylaniline

The synthesis of 2-Ethoxy-5-phenylaniline is not commonly detailed as a standard procedure in chemical literature. However, its structure can be assembled through well-established and reliable reactions that are fundamental to organic synthesis. These methods involve the formation of the core biphenyl (B1667301) structure followed by the strategic introduction of the required amino and ethoxy functional groups.

General Strategies for the Introduction of Amino and Ethoxy Moieties on Biphenyl Scaffolds

The functionalization of a pre-formed biphenyl core is a primary strategy for creating derivatives like 2-Ethoxy-5-phenylaniline. The introduction of amino and ethoxy groups can be achieved through several robust methods.

Amino Group Introduction: A prevalent method for installing an amino group onto an aromatic ring is through the reduction of a nitro group. The nitration of an aryl ring is a classic electrophilic aromatic substitution, and the subsequent reduction of the nitro group to an amine is highly efficient, often employing reagents like tin(II) chloride or catalytic hydrogenation. uj.edu.pl Alternatively, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of a carbon-nitrogen bond between an aryl halide and an amine or ammonia (B1221849) equivalent. wikipedia.orglibretexts.orgyoutube.com This reaction is valued for its broad substrate scope and tolerance of various functional groups. wikipedia.org

Ethoxy Group Introduction: The formation of an aryl ether, such as the ethoxy group in the target molecule, is classically achieved via the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. synarchive.comwikipedia.org While effective, traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org More contemporary approaches include palladium-catalyzed C-O cross-coupling reactions, which are related to the Buchwald-Hartwig amination and can proceed under milder conditions. rsc.orgorganic-chemistry.org These reactions typically couple an aryl halide or triflate with an alcohol.

Specific Reaction Sequences for Direct Synthesis of 2-Ethoxy-5-phenylaniline

A plausible and direct synthetic route to 2-Ethoxy-5-phenylaniline can be designed by combining cross-coupling and functional group manipulation steps. One logical sequence begins with a suitably substituted benzene (B151609) ring, which is then coupled to form the biphenyl system, followed by the final functionalization.

A proposed pathway is outlined below:

Nitration and Halogenation: Start with phenetole (B1680304) (ethoxybenzene) and perform a nitration reaction to introduce a nitro group, primarily at the para position due to the ortho-, para-directing nature of the ethoxy group. This would be followed by halogenation (e.g., bromination) to install a leaving group necessary for a subsequent cross-coupling reaction.

Suzuki Cross-Coupling: The resulting halogenated nitro-phenetole derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between aryl groups. rsc.org

Reduction of Nitro Group: The final step involves the reduction of the nitro group on the biphenyl scaffold to the desired aniline (B41778). This transformation is typically achieved with high yield using standard reducing agents.

This sequence strategically uses the directing effects of the substituents to build the molecule and concludes with a reliable reduction step.

Table 1: Plausible Reaction Sequence for 2-Ethoxy-5-phenylaniline Synthesis

| Step | Reaction Type | Reactants | Key Reagents/Catalyst | Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 1-Bromo-4-ethoxy-2-nitrobenzene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Ethoxy-2-nitro-1,1'-biphenyl |

| 2 | Nitro Reduction | 4-Ethoxy-2-nitro-1,1'-biphenyl | Fe, HCl or H₂, Pd/C | 2-Ethoxy-5-phenylaniline |

Advanced Synthetic Approaches for 2-Ethoxy-5-phenylaniline Analogues

Beyond the direct synthesis of the parent compound, advanced methodologies offer chemists precise control over the synthesis of complex analogues, enabling the exploration of structure-activity relationships in fields like materials science and medicinal chemistry.

Regioselective Synthesis Techniques

Regioselectivity—the control of where on a molecule a reaction occurs—is paramount in the synthesis of complex substituted biphenyls. One of the most powerful tools for achieving this is Directed ortho-Metalation (DoM) . In this strategy, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), chelates to an organolithium reagent (like n-butyllithium), directing the deprotonation and subsequent lithiation to the adjacent ortho position. wikipedia.orgbaranlab.org This aryllithium intermediate can then react with a wide range of electrophiles to install a new substituent with high regioselectivity. wikipedia.org The amide group (-CONR₂) and methoxy (B1213986) group (-OCH₃) are examples of powerful DMGs. wikipedia.org This method allows for the sequential and precise construction of highly substituted aromatic systems that would be difficult to access through classical electrophilic substitution. acs.orgorganic-chemistry.org

More recent developments have focused on template-assisted remote C-H functionalization, which can activate C-H bonds at the meta or para positions, further expanding the toolkit for regioselective synthesis. researchgate.netescholarship.org

Table 2: Common Directed Metalation Groups (DMGs) and Their Directing Influence

| DMG | Chemical Structure | Directing Position |

|---|---|---|

| Amide | -CONR₂ | ortho |

| Carbamate | -OCONR₂ | ortho |

| Methoxy | -OCH₃ | ortho |

| Sulfonamide | -SO₂NR₂ | ortho |

| Tertiary Amine | -CH₂NR₂ | ortho |

Stereoselective Synthesis Methodologies Utilizing Analogous Precursors

Biphenyls with bulky substituents at the ortho positions can exhibit hindered rotation around the C-C single bond that connects the two rings. This can lead to a form of stereoisomerism known as atropisomerism , where the molecule is chiral despite lacking a traditional stereocenter. nih.gov The synthesis of single, enantiomerically pure atropisomers is a significant challenge in organic chemistry.

Several strategies have been developed for the atroposelective synthesis of biaryls:

Catalytic Asymmetric Cross-Coupling: This is the most direct approach, where the C-C bond forming the biaryl axis is created in a stereoselective manner using a chiral catalyst. rsc.org

Kinetic Resolution: A racemic mixture of a biaryl is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer. acs.org However, this method is inherently limited to a maximum theoretical yield of 50%. acs.org

Central-to-Axial Chirality Transfer: A molecule with an existing stereocenter is used as a precursor, and a chemical transformation converts this point chirality into axial chirality in the final biphenyl product.

These methods provide access to enantiomerically enriched biaryl compounds, which are important as chiral ligands in asymmetric catalysis and as pharmacologically active molecules. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing biphenyls, these principles can be applied in several ways:

Catalysis: Using catalytic amounts of reagents (e.g., palladium in cross-coupling) is inherently greener than using stoichiometric reagents (e.g., copper in traditional Ullmann reactions) because it minimizes waste. organic-chemistry.org

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. C-H activation strategies are particularly notable in this regard as they avoid the need for pre-functionalized starting materials like halides.

Use of Safer Solvents: Traditional syntheses often use high-boiling, polar aprotic solvents like DMF or NMP. wikipedia.org Green chemistry encourages the use of more environmentally benign solvents, such as water or bio-based solvents. Suzuki-Miyaura couplings, for instance, can often be performed in water. rsc.org

By incorporating these principles, chemists can develop more sustainable and efficient routes to 2-Ethoxy-5-phenylaniline and its analogues, minimizing waste and environmental impact.

Derivatization Strategies for Functionalized 2-Ethoxy-5-phenylaniline Compounds

The strategic functionalization of 2-Ethoxy-5-phenylaniline is pivotal for tailoring its physicochemical properties for specific applications, ranging from advanced materials to biological probes. Derivatization can be targeted at three key positions: the amino group, the ethoxy moiety, and the phenyl ring. Each site offers a unique handle for chemical modification, enabling the synthesis of a diverse library of compounds with tailored functionalities.

Amino Group Functionalization for Advanced Materials and Biological Probes

The amino group of 2-Ethoxy-5-phenylaniline is a primary site for a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization followed by azo coupling. These modifications are instrumental in the development of novel materials and probes.

N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups to the nitrogen atom can significantly alter the electronic properties and solubility of the parent molecule. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. nih.govnih.govrsc.org For instance, reaction with primary alcohols in the presence of a suitable catalyst can yield N-alkylated products. nih.gov N-acylation, typically carried out using acyl chlorides or anhydrides, transforms the amino group into an amide, which can influence the molecule's conformation and potential for hydrogen bonding. umich.edu These functionalized anilines can serve as monomers or building blocks for the synthesis of polymers with specific electronic or optical properties. ox.ac.ukrsc.org For example, end-functionalized polyanilines have been synthesized for applications in photovoltaic devices and light-emitting diodes. ox.ac.uk

Diazotization and Azo Coupling: The primary aromatic amine of 2-Ethoxy-5-phenylaniline can be converted into a diazonium salt through treatment with nitrous acid. icrc.ac.irslideshare.netresearchgate.net This diazonium salt is a versatile intermediate that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. icrc.ac.irslideshare.netresearchgate.netgoogle.com The resulting azo compounds possess extended π-conjugated systems, leading to characteristic absorption in the visible region of the electromagnetic spectrum. The color and properties of these dyes can be fine-tuned by varying the coupling partner. Azo dyes derived from substituted anilines have applications in various high-technology fields, including electronic devices and non-linear optics. icrc.ac.ir

The functionalization of the amino group is also a key strategy in the design of biological probes. By attaching fluorescent moieties or other reporter groups through N-alkylation or N-acylation, derivatives of 2-Ethoxy-5-phenylaniline can be developed for bio-imaging and sensing applications. nih.govnih.gov

Table 1: Examples of Amino Group Functionalization Reactions on Aromatic Amines

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| N-Alkylation | R-X (Alkyl halide), Base | Secondary or Tertiary Amine | Polymer synthesis, Pharmaceutical intermediates |

| N-Acylation | R-COCl (Acyl chloride) or (RCO)₂O (Anhydride) | Amide | Advanced materials, Biological probes |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt | Intermediate for azo dyes and other derivatives |

| Azo Coupling | Diazonium salt, Electron-rich aromatic compound | Azo Compound | Dyes and pigments, High-technology materials |

Ethoxy Moiety Modification and its Impact on Compound Properties

Modification of the ethoxy group in 2-Ethoxy-5-phenylaniline, primarily through O-dealkylation or transetherification, provides another avenue for altering the compound's properties. The alkoxy group influences the molecule's solubility, electronic character, and steric profile. acs.orgacs.org

O-Dealkylation: The cleavage of the ethyl-oxygen bond, known as O-dealkylation, can be accomplished under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.net This reaction would convert the ethoxy group into a hydroxyl group, yielding 2-amino-5-phenylphenol. This transformation significantly increases the polarity and hydrogen-bonding capability of the molecule. The resulting aminophenol derivative could exhibit different biological activities or serve as a precursor for other functionalizations, such as esterification of the new hydroxyl group.

Transetherification: It is also conceivable to replace the ethoxy group with other alkoxy groups through a transetherification process, though this is a less common transformation for aryl ethers compared to O-dealkylation. Such a modification would allow for the fine-tuning of the steric and electronic properties of the molecule. For instance, replacing the ethoxy group with a longer alkyl chain could enhance solubility in nonpolar solvents, which is advantageous for applications in organic electronics. The electronic properties of oligoanilines have been shown to be significantly affected by the nature of alkoxy substituents. acs.org

Table 2: Potential Modifications of the Ethoxy Moiety and Their Effects

| Modification | Typical Reagents | Resulting Functional Group | Impact on Properties |

| O-Dealkylation | HI, HBr | Hydroxyl (-OH) | Increased polarity, Hydrogen bonding capability |

| Transetherification | R-OH, Acid/Base catalyst | New Alkoxy (-OR) | Altered solubility, Modified steric and electronic effects |

Directed Substitutions on the Phenyl Ring

The phenyl ring of 2-Ethoxy-5-phenylaniline is susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. byjus.combyjus.com The directing effects of the existing substituents—the amino and ethoxy groups—play a crucial role in determining the position of the incoming electrophile. Both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are activating and ortho-, para-directing. byjus.com However, the powerful activating and directing effect of the amino group often dominates. To achieve selective substitution, it may be necessary to protect the amino group, for example, through acetylation, to moderate its reactivity. byjus.com

Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to polysubstitution due to the high activation of the ring. byjus.comnih.gov For monosubstitution, milder conditions and protection of the amino group are typically required. The introduction of halogen atoms can be useful for subsequent cross-coupling reactions to build more complex molecular architectures.

Nitration: Nitration of aromatic compounds is usually carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comwikipedia.org In the case of anilines, direct nitration can lead to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the strongly acidic medium. byjus.comwikipedia.org Therefore, protecting the amino group as an acetamide (B32628) is a common strategy to direct the nitro group to the ortho and para positions and prevent oxidation. wikipedia.org The position of nitration on the biphenyl system would also be influenced by the second phenyl ring. stackexchange.comrsc.org

Sulfonation: Sulfonation can be achieved by treating the aniline derivative with fuming sulfuric acid. byjus.com The reaction with aniline is vigorous and leads to the formation of anilinium hydrogen sulfate, which upon heating rearranges to sulfanilic acid. byjus.com Similar to nitration, the directing effects of the substituents will determine the position of the sulfonic acid group.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on 2-Ethoxy-5-phenylaniline (with protected amino group)

| Reaction | Reagent | Expected Major Product(s) | Potential Utility of Product |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives | Intermediates for cross-coupling reactions |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives | Precursors for further functionalization (e.g., reduction to amine) |

| Sulfonation | Fuming H₂SO₄ | Ortho- and para-sulfonic acid derivatives | Increased water solubility, intermediates for dye synthesis |

Reactivity Profiles and Mechanistic Investigations of 2 Ethoxy 5 Phenylaniline

Reactivity of the Amino Group in 2-Ethoxy-5-phenylaniline

The primary amino group (-NH₂) is the most reactive functional group in 2-Ethoxy-5-phenylaniline, largely defining its chemical behavior. Its reactivity is rooted in the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule. The presence of the ethoxy group at the ortho position and the phenyl group at the meta position electronically modulates this reactivity.

The lone pair of electrons on the nitrogen atom makes the amino group in 2-Ethoxy-5-phenylaniline a potent nucleophile. This allows it to readily participate in condensation and nucleophilic addition reactions with various electrophiles, particularly carbonyl compounds.

For instance, substituted anilines like 2-ethoxyaniline undergo condensation reactions with acyl chlorides, such as oxalyl chloride derivatives, to form amide bonds. This type of reaction is fundamental in the synthesis of more complex molecules. The general mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a small molecule, typically HCl. The reaction conditions for such condensations can be optimized by selecting appropriate solvents, such as polar aprotic solvents (e.g., DMF, THF), and controlling the temperature to minimize side reactions.

The amino group can also engage in nucleophilic addition to polarized pi bonds. youtube.com For example, it can react with α,β-unsaturated carbonyl compounds in a process known as aza-Michael addition. Furthermore, condensation with aldehydes or ketones can form Schiff bases (imines), a common reaction pathway for primary amines. The synthesis of certain heterocyclic compounds relies on an initial amine-carbonyl condensation reaction.

Aniline (B41778) and its derivatives are well-known precursors for synthesizing conducting polymers, most notably polyaniline (PANI). rsc.orgresearchgate.net The polymerization process is typically an oxidative reaction that proceeds through radical cation intermediates. The amino group is central to this process, as its oxidation initiates the polymerization cascade.

The general mechanism involves the one-electron oxidation of the aniline monomer to form a radical cation. These radical cations can then couple, most commonly in a "head-to-tail" fashion, to form dimers and eventually higher oligomers and polymers. google.com Given this reactivity, 2-Ethoxy-5-phenylaniline can be expected to undergo similar oxidative polymerization.

Moreover, aromatic amines can themselves act as initiators for polymerization reactions. google.com The initiation can be accomplished through the generation of radical species from the amine. In some systems, the dimeric and oligomeric forms of aniline resulting from radical coupling are particularly effective initiators. google.com While specific studies on 2-Ethoxy-5-phenylaniline as a polymerization initiator are not prevalent, its structural similarity to other polymerizable anilines suggests it possesses the potential to initiate radical processes under appropriate oxidative conditions.

Reactivity of the Ethoxy Substituent in 2-Ethoxy-5-phenylaniline

The ethoxy group (-OCH₂CH₃) is generally less reactive than the amino group. Its primary reactivity involves the cleavage of the ether linkage under harsh conditions. Its more significant role is electronic, where it strongly influences the reactivity of the aromatic ring and the amino group.

Ethers are known for their chemical stability and are unreactive towards most reagents. libretexts.orgpressbooks.pub However, the C-O bond in ethers can be cleaved under strongly acidic conditions, typically with aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pubwikipedia.org HCl is generally not effective. pressbooks.pub

For an aryl alkyl ether like 2-Ethoxy-5-phenylaniline, the cleavage occurs at the alkyl-oxygen bond. The mechanism involves the initial protonation of the ether's oxygen atom by the strong acid, converting the ethoxy group into a good leaving group (an alcohol). pressbooks.pubwikipedia.org Subsequently, the halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks the less sterically hindered ethyl group via an Sₙ2 mechanism. libretexts.orgpressbooks.pub This results in the formation of a phenol and an ethyl halide.

The reaction proceeds as follows: Ar-O-Et + HBr → [Ar-O(H)⁺-Et]Br⁻ → Ar-OH + Et-Br

Cleavage of the aryl-oxygen bond does not occur because the carbon of the benzene (B151609) ring is sp² hybridized, making nucleophilic attack unfavorable. libretexts.org Therefore, the reaction will always yield the corresponding phenol derivative and an ethyl halide. Reagents like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers to yield phenols. chem-station.com

The ethoxy group exerts a powerful electronic influence on the reactivity of the entire molecule. It is classified as a strong electron-donating group (EDG) due to the resonance effect (+R or +M), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. tiwariacademy.comacs.org

This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org The activating effect is directed primarily to the ortho and para positions relative to the ethoxy group. In 2-Ethoxy-5-phenylaniline, this activates positions 1, 3, and 5.

Furthermore, the electron-donating nature of the ethoxy group increases the electron density on the nitrogen atom of the amino group, thereby enhancing its basicity and nucleophilicity compared to unsubstituted aniline. tiwariacademy.com While electron-withdrawing groups decrease the basic strength of anilines, electron-releasing groups like ethoxy increase it. tiwariacademy.comallen.in This heightened nucleophilicity makes the amino group more reactive in the condensation and addition reactions described in section 3.1.1.

Reactivity of the Biphenyl (B1667301) System

Biphenyl undergoes electrophilic aromatic substitution similarly to benzene. arabjchem.org The key difference is that the first phenyl ring acts as a substituent for the second. In electrophilic attack on unsubstituted biphenyl, the reaction preferentially occurs at the ortho and para positions (positions 2, 4, 2', and 4'). This preference is due to the ability of the adjacent ring to stabilize the positive charge in the carbocation intermediate (the sigma complex) through resonance. youtube.com

In 2-Ethoxy-5-phenylaniline, the situation is more complex. The first ring (the ethoxyaniline portion) is heavily activated by two strong electron-donating groups: the amino group and the ethoxy group. These groups are powerful ortho, para-directors. Therefore, any electrophilic attack on this ring would be strongly directed to the positions ortho and para to these groups, specifically positions 4 and 6.

The reactivity of the second, unsubstituted phenyl ring is influenced by the substituted ring to which it is attached. The substituted aniline ring as a whole acts as an activating, ortho, para-directing group for the second ring. Consequently, electrophilic substitution on the second phenyl ring would be directed to its 4'-position (para) and its 2'- and 6'-positions (ortho). The para position (4') is generally favored due to reduced steric hindrance.

Table 1: Summary of Reactivity Profiles for 2-Ethoxy-5-phenylaniline

| Functional Group/System | Type of Reactivity | Key Reactions | Influencing Factors |

|---|---|---|---|

| **Amino Group (-NH₂) ** | Nucleophilic | Condensation with carbonyls, Amide formation, Schiff base formation, Aza-Michael addition | Enhanced nucleophilicity due to +R effect of the ethoxy group. |

| Radical/Redox | Oxidative polymerization, Initiation of radical processes | Formation of stable radical cations. | |

| Ethoxy Group (-OEt) | Ether Cleavage | Cleavage with strong acids (HBr, HI) to form a phenol and ethyl halide | Requires harsh acidic conditions; proceeds via Sₙ2 mechanism on the ethyl group. |

| Electronic Effect | Strong electron-donating group (+R effect) | Activates the aromatic ring for electrophilic substitution; increases basicity of the amino group. | |

| Biphenyl System | Electrophilic Substitution | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions | The substituted aniline ring is highly activated. The second ring is activated at its ortho and para positions. |

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comdoubtnut.com The rate and regioselectivity of this reaction are governed by the substituents present on the ring. For 2-Ethoxy-5-phenylaniline, both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are strong activating groups due to their ability to donate electron density to the ring via resonance. They are both ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comyoutube.com

The amino group is one of the strongest activating groups, significantly increasing the electron density at the ortho and para positions. libretexts.org Similarly, the ethoxy group activates the ring and directs ortho and para. The positions on the aniline ring are numbered relative to the amino group (C1). The ethoxy group is at C2 and the phenyl group is at C5.

Position 4 (para to -NH₂): This position is strongly activated by the amino group and meta to the ethoxy group.

Position 6 (ortho to -NH₂): This position is strongly activated by the amino group and para to the ethoxy group, making it highly electron-rich.

Position 3 (ortho to -OC₂H₅): This position is activated by the ethoxy group and meta to the amino group.

Due to the powerful combined activation from the amino and ethoxy groups, 2-Ethoxy-5-phenylaniline is expected to be highly reactive towards electrophiles. Poly-substitution is likely, especially with highly reactive reagents like bromine water. youtube.comlibretexts.org To achieve mono-substitution, milder conditions or protection of the highly reactive amino group, for instance by converting it into an acetamide (B32628), would be necessary. libretexts.org The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with anilines because the basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating anilinium-type salt which inhibits the reaction. libretexts.orgchemistrysteps.com

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂ in H₂O | 4,6-Dibromo-2-ethoxy-5-phenylaniline | High reactivity due to strong activation by -NH₂ and -OC₂H₅ leads to polysubstitution at the most activated ortho and para positions. youtube.com |

| Nitration | HNO₃, H₂SO₄ | Complex mixture, significant amount of meta-product and oxidation products. | In strong acid, the -NH₂ group is protonated to -NH₃⁺, which is a meta-director. Direct nitration often leads to oxidation and a mix of isomers. byjus.comchemistrysteps.com |

| Controlled Nitration (via Acetanilide) | 1. (CH₃CO)₂O 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 4-Nitro-2-ethoxy-5-phenylaniline | The acetamido group (-NHCOCH₃) is a less potent activator, allowing for controlled mono-nitration, primarily at the para position due to sterics. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-ethoxy-2-phenylbenzenesulfonic acid | The bulky -SO₃H group is directed to the sterically accessible para position. The initial product is anilinium hydrogen sulfate. byjus.com |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic Aromatic Substitution (SNAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group (like a halide). The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. researchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

2-Ethoxy-5-phenylaniline is not a suitable substrate for a typical SNAr reaction. The aniline ring is highly electron-rich due to the powerful electron-donating effects of the amino and ethoxy groups. Furthermore, in its native state, it lacks a suitable leaving group. Therefore, for this molecule to undergo nucleophilic substitution, it would first need to be modified, for example, by introducing a halide at a position activated by a strong electron-withdrawing group, or by forming a diazonium salt from the amine.

Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orgharvard.edu These reactions are fundamental for synthesizing complex molecules and extending conjugated systems.

While 2-Ethoxy-5-phenylaniline itself is a product of such couplings, it can also serve as a building block for larger molecules if appropriately functionalized. For instance, if a halogen (e.g., Br, I) were present on either of the phenyl rings, it could participate in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. mdpi.com A halogenated derivative of 2-Ethoxy-5-phenylaniline could be coupled with various aryl or vinyl boronic acids to extend the π-conjugated system. This is a key strategy for building molecules for materials science applications. The reaction is tolerant of many functional groups, including the amine on the aniline ring. unimib.itnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgrug.nl The amino group of 2-Ethoxy-5-phenylaniline could, in principle, be coupled with another aryl halide to form a triarylamine derivative. Triarylamines are an important class of compounds used as hole-transporters in organic electronics. researchgate.net

| Starting Material | Coupling Partner | Reaction Type | Potential Product |

|---|---|---|---|

| 4-Bromo-2-ethoxy-5-phenylaniline | Naphthalene-2-boronic acid | Suzuki-Miyaura | 2-Ethoxy-4-(naphthalen-2-yl)-5-phenylaniline |

| 2-Ethoxy-5-phenylaniline | 1-Bromo-4-nitrobenzene | Buchwald-Hartwig | N-(4-Nitrophenyl)-2-ethoxy-5-phenylaniline |

| (4-Amino-5-ethoxy-2-phenylphenyl)boronic acid | 4-Bromopyridine | Suzuki-Miyaura | 2-Ethoxy-5-phenyl-4-(pyridin-4-yl)aniline |

Fundamental Organic Reaction Mechanisms Involving 2-Ethoxy-5-phenylaniline

Electrochemical Reaction Mechanisms

The electrochemical oxidation of aniline and its derivatives has been extensively studied. The process typically begins with the loss of one electron from the nitrogen atom to form a radical cation. mdpi.com This initial step is often the rate-determining one. umn.edu The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring.

For 2-Ethoxy-5-phenylaniline, the electron-donating ethoxy and phenyl groups are expected to lower the oxidation potential compared to unsubstituted aniline, making it easier to oxidize. The mechanism proceeds as follows:

One-Electron Oxidation: The aniline nitrogen undergoes a one-electron transfer at the anode surface to generate a delocalized radical cation. The positive charge and radical character are distributed across the nitrogen atom and the aromatic ring. mdpi.com

Radical Coupling: The generated radical cations are highly reactive and can undergo coupling reactions. A common pathway for aniline radical cations is head-to-tail coupling (N to C4) or tail-to-tail coupling (C4 to C4) to form dimers, such as benzidine-type structures.

Further Oxidation/Rearrangement: These dimeric intermediates can undergo further oxidation and deprotonation steps to form stable, often colored, polymeric products (polyaniline derivatives).

The specific pathway depends on factors like the solvent, pH, and the nature of the substituents. ijcrt.org The presence of the bulky phenyl and ethoxy groups may sterically influence the mode of coupling.

Radical Pathway Investigations

Beyond electrochemistry, radical pathways involving 2-Ethoxy-5-phenylaniline can be initiated by chemical oxidants or photoredox catalysis. nih.gov The key intermediate in these pathways is the aminium radical cation, formed by a single-electron oxidation of the parent amine. mdpi.comnih.gov

Diarylamines, which share structural similarity with the subject compound, are known to form relatively stable aminium radical cations. researchgate.net These radical cations are electrophilic and can participate in various C-N bond-forming reactions. nih.gov For instance, they can add to nucleophilic alkenes or arenes.

A primary fate of aniline radical cations, particularly in concentrated solutions, is dimerization. researchgate.net The radical cation of 2-Ethoxy-5-phenylaniline would likely couple with another molecule. The most probable coupling would occur between the nitrogen of one radical cation and the para-position (C4) of another, which is highly activated but sterically unhindered. This would lead to the formation of a dimeric product that can be further oxidized to a quinoidal structure. Diarylamines are also known to act as radical-trapping antioxidants, a process that relies on the stability of the resulting aminyl radical. researchgate.net

Acid- and Base-Catalyzed Transformations

Acid-Catalyzed Transformations: The amino group of 2-Ethoxy-5-phenylaniline is basic and will be readily protonated in acidic media to form the corresponding anilinium ion (-NH₃⁺). chemistrysteps.com This protonation has a profound effect on the molecule's reactivity:

Deactivation in EAS: The -NH₃⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, under acidic conditions, electrophilic aromatic substitution on the aniline ring is significantly hindered and, if it occurs, will be directed to the meta position. byjus.comchemistrysteps.com

Rearrangements: Certain substituted anilines can undergo acid-catalyzed rearrangements, such as the benzidine rearrangement for hydrazobenzenes or the Hofmann-Martius rearrangement for N-alkylanilines. researchgate.net While these are not directly applicable to 2-Ethoxy-5-phenylaniline itself, related transformations could be envisaged for its derivatives under acidic conditions.

Base-Catalyzed Transformations: The aniline -NH₂ group is weakly acidic (pKa ≈ 30) and requires a very strong base (e.g., NaNH₂ or an organolithium reagent) for deprotonation to form the anilide anion (-NH⁻). This anion is a much stronger nucleophile than the parent aniline and would readily undergo reactions like N-alkylation or N-acylation. In the presence of common bases like NaOH or Na₂CO₃, the aniline remains largely un-deprotonated but can still act as a nucleophile in reactions such as SNAr on a suitable electrophilic aromatic substrate. researchgate.net

Structure-Reactivity Correlations for 2-Ethoxy-5-phenylaniline and Its Analogues

The reactivity of 2-Ethoxy-5-phenylaniline is intricately governed by the electronic and steric effects of its substituents: the ortho-ethoxy group and the meta-phenyl group relative to the amino functionality. These substituents modulate the electron density of the aniline ring and the availability of the nitrogen lone pair, thereby influencing the compound's basicity and its reactivity in various chemical transformations, most notably electrophilic aromatic substitution and reactions involving the amino group such as diazotization.

The ethoxy group at the ortho position is a potent electron-donating group due to the +M (mesomeric) effect of the oxygen lone pair, which significantly increases the electron density at the ortho and para positions of the benzene ring. This activating effect is, however, counteracted to some extent by the -I (inductive) effect of the electronegative oxygen atom. The ortho positioning of the ethoxy group also introduces a steric hindrance effect, which can influence the approach of reactants to the amino group and the adjacent ring positions.

The phenyl group at the 5-position (meta to the amino group) primarily exerts a -I (inductive) electron-withdrawing effect due to the sp² hybridization of its carbon atoms. Its mesomeric effect on the meta position is generally considered to be weak. Consequently, the phenyl group tends to decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack and lowering the basicity of the amino group.

Table 1: pKa Values of Selected Disubstituted Anilines in Aqueous Solution at 25°C

| Compound | Substituent 1 | Substituent 2 | pKa |

| Aniline | H | H | 4.58 |

| 2-Methyl-5-nitroaniline | 2-CH₃ | 5-NO₂ | - |

| 4-Methyl-2-nitroaniline | 4-CH₃ | 2-NO₂ | - |

| 2,4-Dichloroaniline | 2-Cl | 4-Cl | 2.02 |

| 2,3-Dichloroaniline | 2-Cl | 3-Cl | 1.76 |

| 2,6-Dichloroaniline | 2-Cl | 6-Cl | 0.42 |

Data sourced from literature reports. nist.govnih.gov

The data in Table 1 illustrates how the position and electronic nature of substituents significantly impact the basicity of anilines. For instance, the presence of two electron-withdrawing chloro groups in dichloroanilines drastically reduces the pKa compared to aniline.

The Hammett equation, a linear free-energy relationship, provides a quantitative framework for correlating the electronic effects of meta and para substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant which depends on the nature of the reaction, and σ is the substituent constant which depends on the nature and position of the substituent. While standard Hammett constants are not defined for ortho substituents due to steric effects, they are valuable for understanding the influence of the meta-phenyl group.

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.06 | -0.16 |

| -C₆H₅ | 0.06 | 0.01 |

| -OCH₃ | 0.11 | -0.24 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -NO₂ | 0.73 | 0.78 |

Data compiled from various sources. pharmacy180.comstenutz.euoup.com

The positive σ_meta value for the phenyl group (0.06) confirms its electron-withdrawing nature when positioned meta to a reaction center. The ethoxy group, being electronically similar to the methoxy (B1213986) group, would be expected to have a significant activating effect, particularly from the para position (σ_para = -0.24), although this is not directly applicable to the ortho position in 2-Ethoxy-5-phenylaniline.

In electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, the activating ortho-ethoxy group will direct incoming electrophiles primarily to the para position (position 4) relative to it, which is also ortho to the amino group. The position para to the amino group (position 4) is also activated. The combined directing effects of the amino and ethoxy groups strongly favor substitution at the 4-position. The reactivity at the 6-position (ortho to both the amino and ethoxy groups) would be sterically hindered.

The rate of reactions involving the amino group, such as diazotization, is also highly sensitive to substituent effects. Electron-donating groups increase the nucleophilicity of the amino nitrogen, accelerating the rate of diazotization. For instance, a para-methoxy substituent has been shown to increase the rate of diazotization by a factor of approximately 9 compared to aniline. The ortho-ethoxy group in 2-Ethoxy-5-phenylaniline is expected to have a similar rate-enhancing effect, though potentially modulated by steric hindrance. The meta-phenyl group, being electron-withdrawing, would have a deactivating effect on this reaction.

Table 3: Relative Rate Constants for the Diazotization of para-Substituted Anilines

| Substituent (para) | Relative Rate Constant (k_rel) |

| -OCH₃ | ~9 |

| -H | 1 |

| -NO₂ | ~1/180 |

Data from studies on diazotization kinetics.

This table highlights the profound impact of para-substituents on the rate of diazotization, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it. While this data is for para-substituents, it provides a valuable framework for understanding the electronic contributions to the reactivity of the amino group in 2-Ethoxy-5-phenylaniline.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 5 Phenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.netuobasrah.edu.iqresearchgate.net

The ¹H NMR spectrum of 2-Ethoxy-5-phenylaniline is predicted to display distinct signals for each chemically non-equivalent proton. The ethoxy group should present as a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂), characteristic of an ethyl group coupled to each other. The aniline (B41778) N-H protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found in the 3.5-4.5 ppm range. The aromatic region (approximately 6.7-7.6 ppm) would be complex, showing signals for the seven protons on the two phenyl rings. The protons on the ethoxy-substituted ring are influenced by the strong electron-donating effects of both the amino and ethoxy groups, shifting them upfield compared to the protons on the unsubstituted phenyl ring.

The ¹³C NMR spectrum provides complementary information, with a distinct peak expected for each of the 14 carbon atoms in the molecule. pressbooks.pubirisotope.com The ethoxy carbons would appear far upfield (~15 ppm for CH₃ and ~64 ppm for OCH₂). The aromatic carbons would resonate in the 115-150 ppm range. The carbon attached to the ethoxy group (C2) and the carbon attached to the amino group (C1) would be significantly influenced by these substituents. The chemical shifts across the biphenyl (B1667301) system help to confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethoxy-5-phenylaniline

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||||

|---|---|---|---|---|---|---|

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Atom Position | Chemical Shift (δ, ppm) | Description |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | ~14.8 | Aliphatic |

| -OCH₂CH₃ | ~4.05 | Quartet (q) | 2H | -OCH₂CH₃ | ~63.7 | Aliphatic |

| -NH₂ | ~3.80 | Broad Singlet (br s) | 2H | C3 | ~115.9 | Aromatic |

| H3 | ~6.75 | Doublet (d) | 1H | C4 | ~116.5 | Aromatic |

| H4 | ~6.80 | Doublet of Doublets (dd) | 1H | C6 | ~119.0 | Aromatic |

| H6 | ~6.95 | Doublet (d) | 1H | C2', C6' | ~126.5 | Aromatic |

| H3', H5' | ~7.30 | Triplet (t) | 2H | C4' | ~127.0 | Aromatic |

| H4' | ~7.40 | Triplet (t) | 1H | C3', C5' | ~129.0 | Aromatic |

| H2', H6' | ~7.55 | Doublet (d) | 2H | C5 | ~132.0 | Aromatic |

| C1' | ~140.0 | Aromatic (Quaternary) | ||||

| C1 | ~141.0 | Aromatic (Quaternary) | ||||

| C2 | ~148.0 | Aromatic (Quaternary) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for elucidating the molecule's through-bond and through-space correlations. slideshare.netyoutube.comweebly.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.comcreative-biostructure.com For 2-Ethoxy-5-phenylaniline, strong cross-peaks would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group. Within the aromatic systems, COSY correlations would connect adjacent protons, helping to trace the connectivity within each ring, for example, between H3 and H4, and between H2'/H6' and H3'/H5'.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. creative-biostructure.comcornell.edu This is a powerful tool for assigning carbon signals. For instance, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~63.7 ppm, definitively assigning them as the OCH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. creative-biostructure.comcornell.edu Key correlations would include the link from the -OCH₂- protons to the aromatic C2 carbon, and from the aniline N-H protons to carbons C2 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing conformational information. creative-biostructure.comharvard.edu A key insight from NOESY would be the observation of a cross-peak between the ethoxy -OCH₂- protons and the aromatic H3 proton, which would confirm their spatial proximity and provide information about the preferred orientation of the ethoxy group relative to the aniline ring.

Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation

| Experiment | Correlated Nuclei (Proton → Proton/Carbon) | Information Gained |

|---|---|---|

| COSY | -OCH₂CH₃ ↔ -OCH₂CH₃ | Confirms ethoxy group connectivity. |

| COSY | H3 ↔ H4 | Confirms ortho-relationship on aniline ring. |

| HSQC | -OCH₂CH₃ ↔ -OCH₂CH₃ | Assigns the OCH₂ carbon. |

| HMBC | -OCH₂CH₃ → C2 | Connects ethoxy group to the aromatic ring at C2. |

| HMBC | H6 → C5, C4 | Confirms substitution pattern. |

| NOESY | -OCH₂CH₃ ↔ H3 | Provides conformational data on ethoxy group orientation. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. sparkl.meresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, distinguishing between compounds with the same nominal mass. For 2-Ethoxy-5-phenylaniline (C₁₄H₁₅NO), the calculated exact mass of the molecular ion [M]⁺˙ would be a definitive fingerprint.

In addition to providing the molecular weight, mass spectrometry fragments the molecule in a reproducible manner, offering a "fingerprint" that can be used for structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. whitman.eduscienceready.com.aulibretexts.org

Key predicted fragmentation pathways for 2-Ethoxy-5-phenylaniline include:

Loss of an ethyl radical (•C₂H₅) : Cleavage of the O-C₂H₅ bond to form a stable phenoxy radical cation.

Loss of ethylene (B1197577) (C₂H₄) : A common rearrangement for aromatic ethers, leading to a hydroxylated biphenyl amine cation. whitman.eduscribd.com

Alpha-cleavage : Loss of a methyl radical (•CH₃) from the molecular ion after cleavage of the ethyl group's C-C bond. miamioh.edu

Cleavage of the biphenyl linkage : While the C-C bond between the rings is strong, some fragmentation may occur, leading to ions corresponding to aniline or phenyl fragments.

Table 3: Predicted HRMS Fragmentation Data for 2-Ethoxy-5-phenylaniline

| Predicted m/z | Proposed Fragment Formula | Description of Loss |

|---|---|---|

| 213.1154 | [C₁₄H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 198.0922 | [C₁₃H₁₂NO]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 185.0841 | [C₁₂H₁₁NO]⁺˙ | Loss of C₂H₄ (Ethylene) |

| 184.0762 | [C₁₂H₁₀NO]⁺ | Loss of •C₂H₅ (Ethyl radical) |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman measures its inelastic scattering. contractlaboratory.comlabx.com A vibration is IR-active if it causes a change in the molecule's dipole moment, whereas it is Raman-active if it causes a change in polarizability. mt.comlibretexts.org

For 2-Ethoxy-5-phenylaniline, FT-IR would be particularly sensitive to the polar N-H and C-O bonds. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-O stretching of the aromatic ether would be visible in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. iitm.ac.in Raman spectroscopy would be effective for identifying the symmetric, non-polar bonds, such as the C=C bonds within the aromatic rings, which would show strong signals in the 1580-1620 cm⁻¹ range.

Table 4: Predicted Vibrational Frequencies for 2-Ethoxy-5-phenylaniline

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Primary Activity (FT-IR or Raman) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | FT-IR (Strong) |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman (Medium) |

| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, Raman (Medium-Strong) |

| Aromatic C=C Stretch | 1580 - 1620 | Raman (Strong), FT-IR (Medium) |

| N-H Bend (Scissoring) | 1590 - 1650 | FT-IR (Medium) |

| Asymmetric Ar-O-C Stretch | 1200 - 1270 | FT-IR (Strong) |

| Symmetric Ar-O-C Stretch | 1020 - 1075 | FT-IR (Medium) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FT-IR (Strong) |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules with conjugated π-systems, known as chromophores. libretexts.orgjove.com

The structure of 2-Ethoxy-5-phenylaniline contains an extended conjugated system across the biphenyl core. The presence of auxochromes—substituents that modify the absorption of a chromophore—such as the amino (-NH₂) and ethoxy (-OC₂H₅) groups, significantly influences the electronic transitions. These electron-donating groups cause a bathochromic (or red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to unsubstituted biphenyl. youtube.com The primary absorption band is due to a π → π* transition within the conjugated aromatic system. For aniline, λₘₐₓ is around 280 nm, and for biphenyl, it is around 252 nm. uomustansiriyah.edu.iqmdpi.com The extended conjugation and substitution in 2-Ethoxy-5-phenylaniline are expected to push this value to a significantly longer wavelength.

Table 5: Predicted UV-Vis Absorption Data for 2-Ethoxy-5-phenylaniline

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore System |

|---|---|---|

| ~290 - 310 | π → π* | Substituted biphenyl conjugated system |

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. While a specific crystal structure for 2-Ethoxy-5-phenylaniline is not available in the reviewed scientific literature, a detailed analysis of its close structural analog, 2-Methoxy-5-phenylaniline, provides significant insight into the likely molecular geometry and intermolecular interactions. core.ac.uk

The study of 2-Methoxy-5-phenylaniline revealed that the compound crystallizes in the orthorhombic system, within the P212121 space group. core.ac.uk A notable feature of this structure is the presence of three independent molecules in the asymmetric unit, indicating subtle differences in their conformations due to the local crystalline environment. core.ac.uk

One of the key structural parameters in biphenyl derivatives is the dihedral angle between the two phenyl rings. In the crystal structure of 2-Methoxy-5-phenylaniline, one of the independent molecules is nearly planar, while the other two exhibit significant rotation between the phenyl rings. core.ac.uk The torsion angles for these non-planar molecules were found to be in the range of 23–30°. core.ac.uk This deviation from planarity is a common feature in substituted biphenyls and is influenced by the steric hindrance of the substituents and the packing forces within the crystal lattice.

Furthermore, the crystal packing of 2-Methoxy-5-phenylaniline is stabilized by hydrogen bonds. At room temperature, molecules form dimers through these interactions, while at lower temperatures, they arrange into columns along a crystallographic axis. core.ac.uk This highlights the crucial role of intermolecular forces in dictating the final solid-state architecture. Based on this analysis, it can be inferred that 2-Ethoxy-5-phenylaniline would likely exhibit similar structural characteristics, including non-planar conformations and a packing structure significantly influenced by hydrogen bonding involving the amine group.

| Parameter | Value at 293 K | Value at 120 K |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P212121 | P212121 |

| a (Å) | 5.9900(2) | 5.8337(9) |

| b (Å) | 20.4873(6) | 20.4428(31) |

| c (Å) | 26.3727(8) | 26.0773(40) |

| Z (Molecules/Unit Cell) | 12 | 12 |

Advanced Solution-Phase Spectroscopic Techniques for Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding interactions between a fluorescent molecule (a fluorophore) and other non-fluorescent molecules (quenchers). nih.govnih.gov This method relies on the principle that the fluorescence emission of a fluorophore can be altered upon interaction with a quencher. nih.gov While specific experimental data on the fluorescence behavior of 2-Ethoxy-5-phenylaniline is not presently available, its chemical structure, containing both aniline and biphenyl moieties, suggests it possesses intrinsic fluorescence that can be exploited for interaction studies.

The quenching of fluorescence can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. researchgate.net Dynamic quenching results from transient collisions between the fluorophore and the quencher in the excited state, while static quenching involves the formation of a non-fluorescent ground-state complex. researchgate.net These mechanisms can be distinguished by analyzing the fluorescence intensity as a function of quencher concentration, often using the Stern-Volmer equation, and by studying the temperature dependence of the quenching process. researchgate.netnih.gov

For a molecule like 2-Ethoxy-5-phenylaniline, its fluorescence could be quenched by various analytes, such as metal ions or small organic molecules. Aniline itself is known to act as a fluorescence quencher. nih.gov Conversely, the binding of 2-Ethoxy-5-phenylaniline to a larger macromolecule, such as a protein or a nucleic acid, could lead to a change in its fluorescence signal. nih.gov This change, whether an enhancement or a quenching, can be monitored to determine key binding parameters like the binding constant (Ka) and the number of binding sites, providing valuable information about the nature and strength of the molecular interaction. nih.gov

| Quenching Mechanism | Description | Effect of Increasing Temperature | Primary Analytical Tool |

|---|---|---|---|

| Dynamic (Collisional) | Quencher deactivates the excited fluorophore through transient contact. researchgate.net | Quenching increases due to higher diffusion rates. nih.gov | Stern-Volmer Equation |

| Static | Formation of a non-fluorescent ground-state complex between fluorophore and quencher. researchgate.net | Quenching decreases as higher temperatures can destabilize the complex. nih.gov | Stern-Volmer Equation, Absorption Spectra Analysis |

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. acs.org Although 2-Ethoxy-5-phenylaniline does not possess a stereogenic carbon atom, it belongs to a class of compounds known as substituted biphenyls, which can exhibit a form of axial chirality called atropisomerism. libretexts.org

Atropisomerism arises when rotation around a single bond—in this case, the C-C bond connecting the two phenyl rings—is sufficiently hindered by bulky substituents, leading to stable, non-superimposable, mirror-image conformations (enantiomers). libretexts.orgstackexchange.com The presence of the ethoxy group in the ortho-position (position 2) of 2-Ethoxy-5-phenylaniline could potentially create a significant energy barrier to free rotation, making the existence of stable atropisomers possible. libretexts.org

If 2-Ethoxy-5-phenylaniline exists as a stable pair of atropisomers, CD spectroscopy would be the definitive technique to characterize them. The two enantiomers, designated P (plus) for a right-handed helical twist and M (minus) for a left-handed twist along the biphenyl axis, would produce CD spectra that are perfect mirror images of each other. acs.org The shape and sign of the Cotton effects in the CD spectrum are exquisitely sensitive to the torsional (dihedral) angle between the phenyl rings. acs.orgacs.org Therefore, this technique can be used not only to confirm the presence of axial chirality but also to determine the preferred conformation and study the dynamics of interconversion between the atropisomers in solution. acs.org

No Publicly Available Computational Chemistry Studies Found for 2-Ethoxy-5-phenylaniline

The scientific literature contains numerous computational studies on related classes of molecules, such as biphenyl derivatives and substituted anilines. scilit.comresearchgate.netsemanticscholar.orgresearchgate.netscivisionpub.comnih.gov These studies utilize the requested theoretical methods to explore molecular geometry, stability, electronic properties, and potential as inhibitors for various enzymes. For instance, research on di-ortho-substituted halogenated biphenyls has involved quantum chemical investigations and molecular docking to assess their potential as antifungal drugs. scivisionpub.com Similarly, computational methods have been applied to understand the thermomechanical characteristics of resins cured with different isomers of diaminodiphenyl sulfone, a type of amine. mdpi.com

Furthermore, general principles of computational chemistry, such as the use of DFT for quantum chemical calculations, nih.govnih.gov the application of MD simulations for exploring conformational dynamics, mdpi.com and the prediction of reaction pathways, researchgate.netnih.gov are well-established. Methodologies for in silico prediction and molecular docking are also standard practice in modern chemical research to understand intermolecular interactions and binding affinities. semanticscholar.orgresearchgate.net

However, the application of these specific computational techniques to "2-Ethoxy-5-phenylaniline" has not been documented in the accessible scientific literature. Information regarding its optimized molecular geometry, vibrational frequencies, HOMO-LUMO gap, conformational space, or potential reaction pathways remains uninvestigated or unpublished. While data exists for similar but distinct molecules like 2-Ethoxy-5-nitroaniline, this information is not transferable. uq.edu.au

Consequently, it is not possible to provide the detailed, data-driven article as requested under the specified outline for 2-Ethoxy-5-phenylaniline due to the absence of foundational research on this compound.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 5 Phenylaniline

Molecular Modeling and Docking Studies for Intermolecular Interactions

Protein-Ligand Interaction Modeling

Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as 2-Ethoxy-5-phenylaniline, might bind to a macromolecular target, typically a protein. nih.gov This method is fundamental in drug discovery and toxicology for identifying potential biological targets and understanding the basis of molecular recognition. uomisan.edu.iqnih.gov

The process involves computationally placing the ligand into the binding site of a protein and evaluating the interaction energy. A scoring function is used to rank different binding poses, with lower energy scores generally indicating more favorable binding affinity. nih.gov The predicted binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction.

For a molecule like 2-Ethoxy-5-phenylaniline, several types of non-covalent interactions would be analyzed in a docking simulation:

Hydrogen Bonds: The aniline (B41778) (-NH2) group can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl and ethoxy groups contribute to the molecule's hydrophobicity and can interact with nonpolar residues in the protein's binding pocket.

π-Stacking: The two aromatic rings (the phenyl ring and the substituted aniline ring) can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on related aniline and quinazoline (B50416) derivatives have been successfully used to predict their binding to targets like DNA gyrase and various protein kinases. nih.gov For instance, studies on 4-anilinoquinazoline (B1210976) derivatives identified key hydrogen bonds and hydrophobic interactions responsible for their antibacterial activity. nih.gov A hypothetical docking study of 2-Ethoxy-5-phenylaniline against a panel of relevant protein targets could yield results similar to those illustrated in the table below.

| Protein Target (PDB ID) | Potential Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

|---|---|---|---|---|

| Protein Kinase (e.g., 3LAU) | Cell signaling | -8.5 | Leu298, Val234, Ala287 | Hydrophobic, van der Waals |

| DNA Gyrase (e.g., 1AB4) | Bacterial DNA replication | -7.9 | Asp73, Arg136, Gly77 | Hydrogen Bond (with -NH2), Hydrophobic |

| Human Thymidylate Synthase (e.g., 1HVY) | DNA synthesis | -7.2 | Trp109, Phe225 | π-π Stacking, Hydrophobic |

| Carbonic Anhydrase (e.g., 7PUW) | Metabolic enzyme | -6.8 | His94, Val121, Leu198 | Hydrogen Bond, Hydrophobic |

Self-Assembly and Supramolecular Interaction Prediction

Computational methods, particularly molecular dynamics (MD) simulations, are employed to predict how individual molecules of 2-Ethoxy-5-phenylaniline might spontaneously organize into larger, ordered structures, a process known as self-assembly. nih.govrsc.org These investigations are vital for understanding how intermolecular forces govern the formation of supramolecular architectures, which is relevant in materials science and nanotechnology. researchgate.netmdpi.com

MD simulations model the motions and interactions of atoms and molecules over time based on a force field that describes the underlying physics. nih.govresearchgate.net For 2-Ethoxy-5-phenylaniline, a simulation would likely focus on several key intermolecular interactions that drive self-assembly:

π-π Stacking: The aromatic rings are prone to stack on top of one another, which is a significant organizing force in many aromatic compounds. nih.gov

Hydrogen Bonding: The aniline moiety can form intermolecular hydrogen bonds (N-H···N or N-H···O), creating chains or networks of molecules.

C-H···π Interactions: Weak hydrogen bonds can form between the C-H bonds of one molecule and the π-electron cloud of an aromatic ring on a neighboring molecule. Such interactions have been observed in the crystal structure of a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, linking molecules into supramolecular chains. nih.gov

Hydrophobic Effects: In an aqueous environment, the nonpolar parts of the molecule would tend to aggregate to minimize contact with water, further promoting assembly.

By simulating a system containing many molecules of 2-Ethoxy-5-phenylaniline, researchers can observe the spontaneous formation of aggregates, predict their morphology (e.g., nanotubes, sheets, or fibrils), and analyze their stability. rsc.org

| Interaction Type | Involved Molecular Moieties | Predicted Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Phenyl ring, Substituted aniline ring | Primary driving force for aggregation and ordering |

| Hydrogen Bonding | Aniline (-NH2) group, Ethoxy (-O-) group | Directional control, formation of linear or networked structures |

| Hydrophobic Interactions | Phenyl group, Ethoxy group (ethyl chain) | Promotes aggregation in polar solvents |

| C-H···π Interactions | Aliphatic/Aromatic C-H bonds and aromatic rings | Stabilization of the final supramolecular structure |

Predictive Computational Models for Biological Activity and Environmental Fate

Predictive computational models use the chemical structure of a compound to estimate its properties, including biological activity and environmental impact. These in silico models are essential for prioritizing chemicals for further testing and for risk assessment. nih.govh1.co

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a group of compounds with changes in their biological activity. nih.gov For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity and toxicity. nih.govresearchgate.net A typical QSAR model is an equation where the biological activity is a function of one or more molecular descriptors. These descriptors are numerical values that encode structural, physicochemical, or electronic features of the molecule. nih.gov

To predict the biological activity of 2-Ethoxy-5-phenylaniline, one would first calculate its molecular descriptors. A validated QSAR model, built from a dataset of structurally similar aromatic amines, could then be used to estimate its activity. nih.gov

| Molecular Descriptor | Description | Hypothetical Calculated Value | Potential Influence on Activity |

|---|---|---|---|

| MLOGP | Moriguchi octanol-water partition coefficient (Lipophilicity) | 3.5 | Affects membrane permeability and binding to hydrophobic pockets |

| vWV | van der Waals Volume (Size/Sterics) | 210 ų | Influences fit within a protein's binding site |

| ω/eV | Electrophilicity Index | 1.4 | Relates to reactivity and potential for covalent interactions |

| Hy | Hydrophilicity Factor | -1.2 | Impacts solubility and interactions with polar residues |

| Predicted pIC50 | -log(IC50), measure of potency | 6.2 (Calculated from model) | Final predicted biological activity |

Similarly, computational models are used to predict the environmental fate of chemicals. researchgate.net These models can estimate properties such as biodegradability, persistence, and potential for bioaccumulation based on chemical structure. For aromatic amines, atmospheric degradation pathways and oxidative degradation in aqueous environments are key considerations. nih.gov Models like the OPERA (OPEn structure-activity/property Relationship App) can predict numerous endpoints, including biodegradability half-life, by comparing the input structure to a large database of experimentally measured values. researchgate.net

| Endpoint | Description | Predicted Outcome (Illustrative) | Implication |

|---|---|---|---|

| Ready Biodegradability | Likelihood of rapid and ultimate biodegradation | Not readily biodegradable | Potential for persistence in the environment |

| Atmospheric Half-life (OH radical reaction) | Time for 50% of the compound to be degraded by hydroxyl radicals in the atmosphere | ~2 hours | Rapid degradation in the atmosphere |

| LogKoc | Soil Organic Carbon-Water Partitioning Coefficient | 3.1 | Moderate potential for adsorption to soil and sediment |

| Mutagenicity (Ames Test) | Prediction of mutagenic potential | Positive (Common for aromatic amines) | Potential genotoxic concern requiring further evaluation |

Applications and Materials Science Research Involving 2 Ethoxy 5 Phenylaniline

Polymer Chemistry and Advanced Polymer Architectures

There is a notable absence of scientific literature detailing the utilization of 2-Ethoxy-5-phenylaniline as a monomer in polymerization reactions. Consequently, information regarding the synthesis of functional polymers through grafting from its analogous amino acid derivatives is also unavailable. Furthermore, research on the development of conjugated polymers incorporating 2-Ethoxy-5-phenylaniline for optoelectronic applications has not been found in the existing body of scientific publications.

Utilization as a Monomer in Polymerization Reactions

No specific studies have been identified that describe the use of 2-Ethoxy-5-phenylaniline as a monomeric unit for the synthesis of polymers.

Synthesis of Functional Polymers via Grafting from Analogous Amino Acid Derivatives

Information on the synthesis of functional polymers by grafting techniques using amino acid derivatives analogous to 2-Ethoxy-5-phenylaniline is not present in the available scientific literature.

Development of Conjugated Polymers for Optoelectronic Applications

There is no current research available that details the development or characterization of conjugated polymers based on 2-Ethoxy-5-phenylaniline for use in optoelectronic devices.

Contributions to Ligand Design and Coordination Chemistry

The role of 2-Ethoxy-5-phenylaniline in ligand design and coordination chemistry appears to be an unexplored area of research. There are no published reports on the synthesis of metal complexes where this compound acts as a ligand.

Synthesis of Metal Complexes with 2-Ethoxy-5-phenylaniline as a Ligand

No scientific literature has been found that documents the synthesis and characterization of metal complexes featuring 2-Ethoxy-5-phenylaniline as a coordinating ligand.

Application in Homogeneous and Heterogeneous Catalysis

Consistent with the lack of information on its metal complexes, there are no available studies on the application of 2-Ethoxy-5-phenylaniline-based metal complexes in either homogeneous or heterogeneous catalysis.

Advanced Functional Materials Research

The development of novel organic materials for optoelectronic and electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is a dynamic area of research. The performance of these devices is intrinsically linked to the molecular structure of the organic components. Substituents on an aromatic core, such as ethoxy and phenyl groups found in 2-Ethoxy-5-phenylaniline, can significantly influence the electronic properties of a molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport.

In analogous molecular systems, alkoxy groups are known to act as electron-donating groups, which can raise the HOMO energy level and affect the optical properties of the material. The phenyl group can extend the π-conjugation of the system, potentially leading to a smaller band gap and red-shifted absorption and emission spectra. While these general principles suggest that 2-Ethoxy-5-phenylaniline could possess interesting electronic properties, no specific experimental or theoretical data on its use in optoelectronic or electronic materials has been reported.

Table 1: Hypothetical Electronic Properties of 2-Ethoxy-5-phenylaniline Based on Analogous Structures

| Property | Expected Influence of Substituents | Potential Application Area |

| HOMO Energy Level | The ethoxy group is expected to raise the HOMO level. | Hole-transporting layer in OLEDs or donor material in OPVs. |

| LUMO Energy Level | The phenyl group may lower the LUMO level through extended conjugation. | Electron-transporting layer or acceptor material. |

| Band Gap | The combined effect of the substituents could lead to a tunable band gap. | Active layer in various optoelectronic devices. |

| Solubility | The ethoxy group may improve solubility in organic solvents. | Solution-processable devices. |

Note: This table is based on general principles of molecular design in organic electronics and is not derived from experimental data for 2-Ethoxy-5-phenylaniline.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is crucial for the bottom-up fabrication of functional nanomaterials. Aniline (B41778) derivatives can participate in various non-covalent interactions, including hydrogen bonding (via the amine group) and π-π stacking (via the aromatic rings).

The structure of 2-Ethoxy-5-phenylaniline, with its amine group, phenyl ring, and additional phenyl substituent, suggests a potential for forming ordered assemblies. The N-H group can act as a hydrogen bond donor, while the nitrogen atom and the aromatic rings can act as hydrogen bond acceptors. The multiple aromatic rings provide sites for π-π stacking interactions, which are a significant driving force for the self-assembly of many organic molecules.